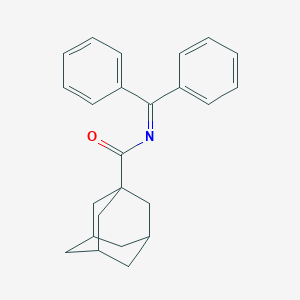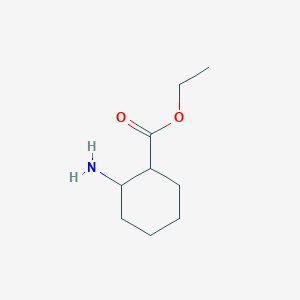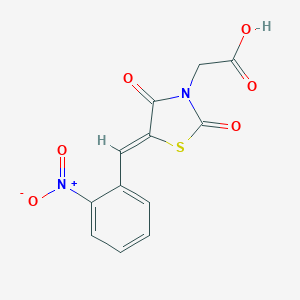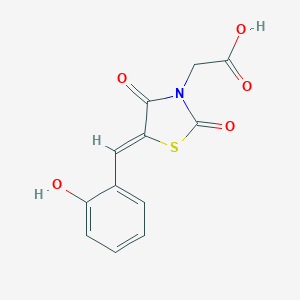![molecular formula C23H21F3O6 B375001 2-Methylpropyl 2-[3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate CAS No. 316127-20-5](/img/structure/B375001.png)
2-Methylpropyl 2-[3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isobutyl {[3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate is a complex organic compound with a molecular formula of C22H22O6 This compound is characterized by the presence of a chromen-4-one core structure, substituted with a methoxyphenyl group, a trifluoromethyl group, and an isobutyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropyl 2-[3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxybenzaldehyde with a suitable chromone derivative, followed by the introduction of the trifluoromethyl group through a nucleophilic substitution reaction. The final step involves esterification with isobutyl acetate under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Isobutyl {[3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Isobutyl {[3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It may be used in the production of specialty chemicals, agrochemicals, and other industrial applications.
Mechanism of Action
The mechanism of action of 2-Methylpropyl 2-[3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate involves its interaction with specific molecular targets and pathways. The chromen-4-one core structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparison with Similar Compounds
Similar Compounds
Isobutyl {[3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate: Similar structure but lacks the trifluoromethyl group.
Ethyl {[3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate: Similar structure but with an ethyl ester instead of an isobutyl ester.
Uniqueness
Isobutyl {[3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
316127-20-5 |
|---|---|
Molecular Formula |
C23H21F3O6 |
Molecular Weight |
450.4g/mol |
IUPAC Name |
2-methylpropyl 2-[3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate |
InChI |
InChI=1S/C23H21F3O6/c1-13(2)11-31-19(27)12-30-14-8-9-16-18(10-14)32-22(23(24,25)26)20(21(16)28)15-6-4-5-7-17(15)29-3/h4-10,13H,11-12H2,1-3H3 |
InChI Key |
GUTJAZJZYJVXPL-UHFFFAOYSA-N |
SMILES |
CC(C)COC(=O)COC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC=CC=C3OC |
Canonical SMILES |
CC(C)COC(=O)COC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Nitro-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one](/img/structure/B374918.png)



![5-(4-methoxyphenyl)-3-[2-(4-methoxyphenyl)vinyl]-1-phenyl-4,5-dihydro-1H-pyrazole](/img/structure/B374922.png)
![N-{2-[(3-BROMONAPHTHALEN-2-YL)OXY]-5-CHLOROPHENYL}-2-HYDROXY-3,5-DIIODOBENZAMIDE](/img/structure/B374923.png)
![9,9-dimethyl-12-(2-thienyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B374925.png)
![3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)propyl methanesulfonate](/img/structure/B374927.png)

![[5-(2-Bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B374934.png)

![[5-(2,6-Dichlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B374938.png)

![[5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B374942.png)
